![molecular formula C8H14N2 B12986792 Bicyclo[2.2.1]heptane-2-carboximidamide](/img/structure/B12986792.png)
Bicyclo[2.2.1]heptane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2-carboximidamide is a norbornane-derived compound characterized by a bicyclic framework with a carboximidamide functional group at the 2-position. Its rigid structure, conferred by the bicyclo[2.2.1]heptane (norbornane) skeleton, imparts unique steric and electronic properties, making it valuable in medicinal chemistry and synthetic applications. This compound is utilized in drug discovery, particularly in the development of protease inhibitors and other therapeutics .
Preparation Methods
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is commonly synthesized via Diels-Alder cycloaddition reactions, which provide a stereoselective and efficient route to the norbornane framework.
Diels-Alder Reaction : Cyclopentadiene reacts with acyclic olefins such as 2-butene or 1-butene to form bicyclo[2.2.1]heptene derivatives. This reaction is typically conducted under controlled temperature conditions to favor the desired stereochemistry and yield.
Isomerization : The initial bicyclo[2.2.1]heptene products can be isomerized in the presence of isomerization catalysts to yield various bicyclo[2.2.1]heptane derivatives, including 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Hydrogenation and Dehydration : In some methods, the Diels-Alder adducts undergo hydrogenation to saturate the double bonds, followed by dehydration steps to adjust functional groups as needed.
Introduction of the Carboximidamide Group
The conversion of bicyclo[2.2.1]heptane derivatives to the carboximidamide involves functional group transformations starting from carboxylic acid or amide precursors.
From Bicyclo[2.2.1]heptane-2-carboxylic Acid : The acid can be converted to the corresponding carboximidamide via amidination reactions. This typically involves activation of the acid (e.g., formation of acid chloride or ester intermediates) followed by reaction with amidine reagents under controlled conditions.
Amidation via Acyl Chloride Intermediates : Acyl chlorides derived from bicyclo[2.2.1]heptane-2-carboxylic acid can be reacted with ammonia or substituted amines to form amides, which can then be transformed into amidines by further chemical modification.
Nucleophilic Substitution and Reduction : In some synthetic routes, nucleophilic substitution reactions on bicyclo[2.2.1]heptane derivatives bearing suitable leaving groups are followed by reduction steps to yield the carboximidamide functionality.
Detailed Synthetic Route Example
Research Findings and Optimization
Economical Synthesis : Recent patents emphasize using inexpensive starting materials such as 2-butene and cyclopentadiene to reduce production costs while maintaining high yields and selectivity.
Catalyst Selection : The choice of isomerization catalysts significantly affects the yield and purity of bicyclo[2.2.1]heptane derivatives. Metal catalysts such as palladium or nickel complexes are commonly employed.
Functional Group Transformations : The amidination step requires careful control of reaction conditions to avoid side reactions and degradation of the bicyclic structure. Mild conditions and selective reagents are preferred.
Alternative Routes : Some synthetic routes utilize nucleophilic substitution on bicyclo[2.2.1]heptan-2-amine intermediates to introduce various substituents, including amidine groups, expanding the scope of derivatives accessible.
Summary Table of Preparation Methods
Method Step | Description | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
Diels-Alder Cycloaddition | Formation of bicyclic core from cyclopentadiene and olefins | Cyclopentadiene, 2-butene, heat | High stereoselectivity, efficient | Requires control of regioselectivity |
Isomerization | Rearrangement of double bonds in bicycloheptene | Metal catalyst, controlled temperature | Improves product distribution | Catalyst cost and handling |
Hydrogenation | Saturation of double bonds | H2, Pd/C catalyst | Stabilizes bicyclic structure | Over-reduction risk |
Carboxylation | Introduction of carboxylic acid group | Oxidation agents or CO2 fixation | Provides functional handle | Multi-step process |
Activation (Acyl chloride) | Conversion of acid to reactive intermediate | SOCl2, oxalyl chloride | Facilitates amidination | Requires moisture-free conditions |
Amidination | Formation of carboximidamide | Amidine reagents, mild conditions | Direct introduction of amidine | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Drug Discovery
Bicyclo[2.2.1]heptane-2-carboximidamide is being explored as a lead compound in drug discovery due to its unique structural properties that may confer specific biological activities. Its potential applications include:
- Anticancer Agents: Research indicates that derivatives of bicyclo[2.2.1]heptane structures exhibit antiproliferative effects against various cancer cell lines, including cervical cancer (HeLa) and others. Studies have shown significant inhibition of cell proliferation with IC50 values lower than standard chemotherapeutic agents like cisplatin and paclitaxel .
- Ion Channel Modulators: A series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective openers for KCNQ2 (K(v)7.2) and KCNQ4 (K(v)7.4) potassium channels, which are crucial in regulating neuronal excitability. The best compound demonstrated an EC50 of 230 nM for KCNQ2, indicating its potential as a tool compound for studying these channels.
Industrial Applications
In addition to pharmaceutical uses, this compound has potential applications in industrial chemistry:
- Synthesis of Polymers: The compound can serve as a building block for synthesizing more complex organic molecules, contributing to the development of novel materials with unique properties.
- Catalysis: Its structural properties may allow it to act as a catalyst or ligand in various chemical reactions, enhancing reaction efficiency or selectivity.
Case Studies
Several studies illustrate the applications and effects of this compound:
-
Antiproliferative Activity Study:
- A comprehensive study assessed the effects of bicyclo[2.2.1]heptane derivatives on human cervical cancer cell lines (HeLa, CaSki). The results indicated that modifications to the bicyclic structure enhanced biological activity against these cell lines.
- Key Findings:
- IC50 Values:
- HeLa: <10 µM
- CaSki: <15 µM
- ViBo: <20 µM
- IC50 Values:
-
Ion Channel Modulation Research:
- A study focused on the synthesis and evaluation of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides demonstrated their selective action on KCNQ channels, suggesting their utility in neurological disorders where these channels are implicated.
- The selectivity profile established these compounds as promising candidates for further development in treating conditions like epilepsy or neuropathic pain.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carboximidamide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure allows for high-affinity binding and selectivity.
Comparison with Similar Compounds
Structural and Reactivity Differences
Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Derivatives
- Reactivity in Cyclization Reactions :
Bicyclo[2.2.1]heptadiene derivatives (e.g., compound 5 in ) favor five-membered cyclic products (e.g., 6a ) in palladium-catalyzed reactions, whereas bicyclo[2.2.2]octadiene derivatives form six-membered rings (e.g., 3b , 3c ). This divergence highlights the role of ring size in directing reaction pathways, with the smaller bicyclo[2.2.1] system favoring kinetically accessible products . - Synthetic Accessibility :
Bicyclo[2.2.1]heptane derivatives often require elevated temperatures (180–260°C) for Diels-Alder reactions with alkynylsilanes, reflecting their lower reactivity compared to bicyclo[2.2.2] systems .
Bicyclo[2.2.1] vs. Bicyclo[3.2.1] and Bicyclo[3.1.0] Derivatives
- Pharmaceutical Applications :
- Bicyclo[2.2.1] compounds (e.g., Cathepsin C inhibitors) target respiratory diseases, leveraging their constrained geometry for enzyme binding .
- Bicyclo[3.2.1] derivatives (e.g., SGLT2 inhibitors) and bicyclo[3.1.0] systems (e.g., GlyT1 inhibitors) are tailored for diabetes and neurological disorders, respectively, demonstrating how ring topology influences target specificity .
Physicochemical Properties
Solubility and Stability
- Bicyclo[2.2.1]heptane-2-carboximidamide derivatives exhibit moderate water solubility, comparable to bicyclo[2.2.1]heptane-2-carboxamide (CAS: 52955-57-4), which has a melting point of ~150°C and is stable under standard storage conditions .
- In contrast, bicyclo[3.2.0]heptane derivatives (e.g., beta-lactam antibiotics like penicillin) prioritize hydrolytic stability due to their strained four-membered lactam ring .
Chirality and Enantioseparation
- Bicyclo[2.2.1] systems, such as ketosulfones, exhibit distinct enantiomeric separation profiles on polysaccharide stationary phases, attributed to their rigid chiral centers. This contrasts with more flexible bicyclo[3.3.1] or [4.1.0] systems, which may require alternative chromatographic conditions .
Data Tables
Table 1: Comparative Reactivity in Cyclization Reactions
Compound Type | Reaction Conditions | Product Ring Size | Key Reference |
---|---|---|---|
Bicyclo[2.2.1]heptadiene | Pd(OAc)₂, 80°C, 12h | 5-membered | |
Bicyclo[2.2.2]octadiene | Pd(OAc)₂, 80°C, 12h | 6-membered |
Table 3: Physicochemical Properties
Biological Activity
Bicyclo[2.2.1]heptane-2-carboximidamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and ion channel modulation. This article synthesizes existing research findings related to its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological properties. The compound can be represented as follows:
This structure allows for various interactions with biological targets, particularly in receptor binding and enzyme modulation.
1. Antagonistic Activity Against CXCR2
Recent studies have highlighted the role of bicyclo[2.2.1]heptane derivatives as selective antagonists of the chemokine receptor CXCR2, which is implicated in metastatic cancer progression. One notable compound, identified as 2e, demonstrated significant antagonistic activity with an IC50 value of 48 nM against CXCR2 and a selectivity ratio of 60.4 when compared to CXCR1 .
Table 1: Biological Activity of Compound 2e
Compound | Target | IC50 (nM) | Selectivity (CXCR1/CXCR2) |
---|---|---|---|
2e | CXCR2 | 48 | 60.4 |
In vitro assays using the CFPAC1 pancreatic cancer cell line showed that compound 2e inhibited cell migration without exhibiting cytotoxic effects at various concentrations (6.25 - 100 µM) . This suggests its potential utility in preventing metastasis without harming normal cellular functions.
2. Ion Channel Modulation
Another area of interest is the modulation of potassium channels KCNQ2 and KCNQ4 by bicyclo[2.2.1]heptane derivatives. The compound ML213, a derivative of bicyclo[2.2.1]heptane-2-carboxamide, was found to selectively activate these channels with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4 . This selectivity indicates its potential as a therapeutic agent in neurological disorders where these channels play a critical role.
Table 2: Ion Channel Activity of ML213
Compound | Ion Channel | EC50 (nM) |
---|---|---|
ML213 | KCNQ2 | 230 |
ML213 | KCNQ4 | 510 |
Pharmacokinetics
Pharmacokinetic studies have shown that bicyclo[2.2.1]heptane-derivatives possess favorable stability profiles in biological fluids, which is crucial for their therapeutic efficacy . For example, compound 2e exhibited excellent stability in simulated intestinal fluid and plasma but was less stable in liver microsomes, indicating potential metabolic pathways that could affect its bioavailability.
Table 3: Pharmacokinetic Profile of Compound 2e
Parameter | Value |
---|---|
Cmax | 2863 ng/mL |
Half-life (t½) | 2.58 hours |
Stability in SIF | High |
Stability in SGF | High |
Case Study: Cancer Metastasis Inhibition
A study utilizing compound 2e demonstrated its efficacy in reducing metastasis in pancreatic cancer models. The wound healing assay indicated that treatment with compound 2e significantly inhibited cell migration compared to control groups, supporting its role as a potential anti-metastatic agent .
Case Study: Neurological Applications
The selective activation of KCNQ channels by ML213 has implications for treating conditions like epilepsy and neuropathic pain, where modulation of neuronal excitability is beneficial . Further research into this compound could elucidate its therapeutic potential in these areas.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboximidamide |
InChI |
InChI=1S/C8H14N2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H3,9,10) |
InChI Key |
QXPUWXJUGPMKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.